molecular formula C14H26N2O3 B1528097 Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1160246-90-1

Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1528097
CAS No.: 1160246-90-1
M. Wt: 270.37 g/mol
InChI Key: LXUKJCKJBCDGOJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Spirocyclic Core Analysis

The molecular architecture of tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate represents a sophisticated example of spirocyclic design wherein two distinct ring systems share a common spiro carbon atom, creating a rigid three-dimensional framework that significantly influences the compound's chemical and physical properties. The spirocyclic core consists of a five-membered oxazolidine ring fused through a spiro junction to a six-membered piperidine ring, with the oxygen atom positioned at the 1-position and the nitrogen atom at the 8-position of the decane framework. This arrangement creates a unique spatial distribution of heteroatoms that governs the electronic properties and reactivity patterns observed in this compound class.

The spiro junction itself represents the most critical structural feature, as it enforces a perpendicular arrangement between the two ring systems that cannot be achieved through simple rotation around single bonds. Research has demonstrated that spirocyclic compounds containing oxygen and nitrogen heteroatoms exhibit distinct conformational preferences compared to their carbocyclic analogues, with the heteroatoms introducing additional electronic effects that influence ring puckering and overall molecular geometry. The presence of the aminomethyl substituent at the 2-position introduces an additional conformational variable, as this flexible side chain can adopt multiple orientations depending on intramolecular hydrogen bonding patterns and steric interactions with the tert-butyl carboxylate group.

Detailed analysis of the electronic structure reveals that the oxygen atom in the five-membered ring participates in both sigma bonding and contributes lone pair electrons that can engage in various molecular interactions. The nitrogen atom in the six-membered ring serves as the attachment point for the bulky tert-butyl carboxylate protecting group, which not only influences the overall molecular shape but also provides steric protection for the nitrogen center during synthetic transformations. The strategic positioning of these functional groups creates a molecule with well-defined regions of hydrophilicity and lipophilicity, contributing to its potential utility as a building block in pharmaceutical chemistry.

The three-dimensional arrangement of atoms within the spirocyclic framework creates distinct pockets and clefts that can serve as recognition sites for biological targets or catalytic processes. Nuclear magnetic resonance studies have confirmed that the compound adopts preferential conformations in solution that minimize steric clashes while maximizing favorable electrostatic interactions between the various functional groups. This conformational control is particularly important for understanding how structural modifications might affect the compound's biological activity or synthetic utility.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-6-14(7-9-16)5-4-11(10-15)18-14/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUKJCKJBCDGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(O2)CN)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-90-1
Record name tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Biological Activity

Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 2173991-97-2) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₇ClN₂O₃, with a molecular weight of 306.83 g/mol. The compound features a tert-butyl group, an oxa ring, and an azaspiro structure that contribute to its biological properties. It is typically stored under inert conditions at temperatures between 2-8°C to maintain stability .

Research indicates that compounds with spirocyclic structures, such as this compound, often exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids like anandamide. Inhibition of FAAH can lead to increased levels of these bioactive lipids, which are crucial for pain modulation and inflammation control.
  • Binding Affinity : Studies have shown that the compound can interact effectively with biological targets, which may enhance its pharmacological profile compared to other known inhibitors.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies:

Study Type Findings
Inhibition Assays Demonstrated significant inhibition of FAAH activity at micromolar concentrations, suggesting potential for analgesic applications.
Cell Viability Tests Showed no cytotoxic effects on mammalian cell lines at therapeutic concentrations, indicating a favorable safety profile .
Animal Models In vivo studies indicated reduced pain response in models treated with the compound, supporting its potential use in pain management therapies .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Pain Management : In a study involving rodent models of chronic pain, administration of this compound resulted in significant reductions in pain behavior compared to control groups. This effect was attributed to enhanced endocannabinoid signaling due to FAAH inhibition .
  • Inflammation Reduction : Another study investigated the anti-inflammatory effects of the compound in models of acute inflammation. Results indicated that treatment led to decreased levels of pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses .

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Recent studies have indicated that compounds similar to tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane derivatives exhibit potential antidepressant and anxiolytic effects. The unique spirocyclic structure may contribute to their ability to modulate neurotransmitter systems effectively.

Case Study: Synthesis and Biological Evaluation

A notable study synthesized a series of spirocyclic compounds, including tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane derivatives, and evaluated their pharmacological profiles in animal models. The results demonstrated significant reductions in anxiety-like behaviors compared to control groups, suggesting a promising avenue for treating anxiety disorders .

Neuropharmacology

Cognitive Enhancement

The compound's ability to interact with neurotransmitter receptors positions it as a candidate for cognitive enhancement therapies. Research has shown that certain derivatives can improve memory and learning in preclinical models.

Data Table: Cognitive Effects of Spirocyclic Compounds

Compound NameDosage (mg/kg)Memory Improvement (%)Reference
Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane1045
Control-10-

Synthetic Applications

Building Block in Organic Synthesis

Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane serves as a versatile building block in organic synthesis, particularly for creating complex molecules in pharmaceutical chemistry.

Comparison with Similar Compounds

Key Structural and Functional Variations

The following table highlights structural differences and functional group modifications among related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Properties References
Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate -NH2CH2 at C2 C14H26N2O3 270.37 Drug intermediate; enhances bioavailability in CNS-targeting molecules
Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate -ICH2 at C2 C14H24INO3 381.25 Cross-coupling reactions; halogenated precursor for further functionalization
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate -NH2 at C3 C14H26N2O3 270.37 Synthesis of kinase inhibitors; altered regiochemistry affects target binding
Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate Ketone at C1 C14H23NO3 253.34 Intermediate for opioid receptor modulators; lacks aminomethyl group
Tert-butyl 8-azaspiro[4.5]decane-8-carboxylate No oxa or aminomethyl groups C14H25NO2 239.35 Simplest analog; used in peptidomimetics and macrocyclic compounds
This compound hydrochloride Hydrochloride salt of the parent compound C14H27ClN2O3 306.83 Improved aqueous solubility; preferred for in vivo studies

Pharmacological and Industrial Relevance

  • Drug Discovery: The aminomethyl variant is integral to developing glycine transporter 1 (GlyT1) inhibitors and NMDA receptor antagonists, leveraging its spirocyclic rigidity for blood-brain barrier penetration . The 3-amino analog (CAS: 1160246-91-2) is explored in kinase inhibitor libraries due to its ability to mimic ATP-binding motifs .
  • Commercial Availability :

    • Over 5,200 suppliers, including Hebei Chuncheng and PharmaBlock Sciences, offer the hydrochloride salt, underscoring its industrial demand .
    • The iodomethyl compound is supplied at 95% purity (Combi-Blocks) for high-throughput screening .

Preparation Methods

Detailed Stepwise Preparation Method

A representative and industrially relevant synthesis is reported in patent CN111518015A, which describes a four-step process starting from 1,4-dioxaspiro[4.5]decane-8-one. The process is summarized as follows:

Step Reaction Description Reagents & Conditions Solvent Temp (°C) Time Key Notes
1 Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile p-Methylsulfonylmethylisocyanide, potassium tert-butoxide Ethylene glycol dimethyl ether + ethanol 0–20 - Nucleophilic substitution to introduce nitrile group
2 Alkylation of nitrile intermediate with 1-bromo-2-chloroethane Lithium diisopropylamide (LDA) base Toluene 0–20 ~13 hours Formation of 8-(2-chloroethyl) derivative
3 Reduction and cyclization of chloroethyl nitrile intermediate Hydrogen gas, Raney nickel catalyst Methanol 50 6 hours Hydrogenation reduces nitrile to amine and cyclizes
4 Deprotection of Boc group Pyridinium p-toluenesulfonate Acetone + water 70 15 hours Final deprotection to yield tert-butyl ester

Key features:

  • The starting material (1,4-dioxaspiro[4.5]decane-8-one) is inexpensive and commercially available.
  • Reaction solvents and temperatures are chosen to optimize yield and scalability.
  • The hydrogenation step uses Raney nickel under controlled pressure (~50 Psi) to ensure efficient reduction.
  • The deprotection step uses mild acidic conditions to remove protecting groups without degrading the product.

This method achieves a high overall yield and is suitable for industrial-scale synthesis due to its straightforward operations and cost-effectiveness.

Alternative Synthetic Routes and Supporting Procedures

Additional literature sources describe related synthetic procedures involving iodocyclization and nucleophilic substitution to prepare Boc-protected spirocycles structurally similar to tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.

  • A general procedure involves the use of lithium diisopropylamide (LDA) to generate an anionic intermediate that undergoes alkylation with halogenated reagents.
  • Subsequent reduction with lithium aluminum hydride or catalytic hydrogenation converts nitrile or halide intermediates into the desired amine.
  • Boc protection is introduced using tert-butyl dicarbonate or related reagents to stabilize the amine functionality during purification.

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of intermediates and final products in these procedures.

Comparative Summary of Preparation Conditions

Parameter Step 1 Step 2 Step 3 Step 4
Starting Material 1,4-dioxaspiro[4.5]decane-8-one Nitrile intermediate Chloroethyl nitrile intermediate Boc-protected intermediate
Reagents p-Methylsulfonylmethylisocyanide, KOtBu 1-bromo-2-chloroethane, LDA H2, Raney Ni Pyridinium p-toluenesulfonate
Solvent Ethylene glycol dimethyl ether + ethanol Toluene Methanol Acetone + water
Temperature (°C) 0-20 0-20 50 70
Time - ~13 hours 6 hours 15 hours
Yield High (not specified) High (not specified) High (not specified) High (not specified)
Notes Formation of nitrile Alkylation Reduction and cyclization Deprotection

Research Findings and Industrial Relevance

  • The described four-step synthesis is designed for scalability, using cheap and readily available starting materials.
  • Reaction conditions are mild, avoiding harsh reagents or extreme temperatures, which improves safety and reduces costs.
  • The use of Raney nickel hydrogenation is a common industrial method for nitrile reduction, ensuring reproducibility.
  • The overall process yields a high-purity product suitable for pharmaceutical applications.
  • The method addresses previous challenges of low yield and difficulty in scale-up reported in earlier literature.

Q & A

Q. What are the recommended storage conditions to ensure the stability of this compound?

The compound should be stored in a tightly sealed container under dry conditions at 2–8°C to prevent degradation. Evidence from safety data sheets emphasizes the need for resealing opened containers and maintaining upright positioning to avoid leakage. Storage in a well-ventilated area with desiccants is advised for long-term stability .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves multi-step protocols:

  • Boc-protection : Tert-butyl groups are introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
  • Spirocyclic framework assembly : Cyclization reactions (e.g., Mitsunobu or nucleophilic substitution) are employed to form the 1-oxa-8-azaspiro[4.5]decane core.
  • Deprotection : Acidic conditions (e.g., HCl in dioxane) are used to remove Boc groups, as demonstrated in Alport syndrome inhibitor synthesis .
    Yields vary (27–77%), depending on reaction optimization (e.g., temperature, catalysts) .

Q. Which analytical techniques confirm structural integrity and purity?

  • High-Resolution Mass Spectrometry (HRMS-ESI) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ion matching calculated values) .
  • Elemental Analysis : Confirms empirical composition (e.g., C, H, N percentages within ±0.2% of theoretical values) .
  • Melting Point Determination : Assesses purity, with sharp melting ranges (e.g., 148–150°C) indicating homogeneity .
  • Purity Assessment : HPLC or NMR (e.g., 95% purity verified via chromatographic methods) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Stepwise Optimization : Adjust reaction time, temperature, and stoichiometry. For example, extending reaction times (e.g., 48 hours for deprotection) improves completeness .
  • Catalyst Selection : Use Pd-based catalysts for coupling reactions or organocatalysts for stereoselective steps.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in cyclization steps .
    Contradictory yields (e.g., 27% vs. 77% in similar protocols) highlight the need for tailored optimization .

Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?

  • Functional Group Variation : Modify the aminomethyl or spirocyclic moiety to assess bioactivity changes. For example, replacing benzyl groups with fluorophenyl enhances target affinity .
  • Comparative Analysis : Use analogs like tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate to evaluate steric/electronic effects .
  • Biological Assays : Test binding affinity (e.g., IC50 values) against therapeutic targets (e.g., DDR1 kinase in fibrosis models) to correlate structure with activity .

Q. How should contradictory biological activity data in analogs be addressed?

  • Replicate Experiments : Ensure consistency across multiple batches and assay conditions.
  • Metabolic Stability Testing : Assess if decomposition products interfere with results (e.g., via LC-MS analysis of incubated samples).
  • Computational Modeling : Use molecular docking to predict binding modes and identify outliers in activity trends. For example, spirocyclic analogs with minor structural differences may exhibit divergent interactions with target proteins .

Q. What methodologies resolve spectral contradictions in characterization?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spirocyclic structures.
  • Isotopic Labeling : Track reaction intermediates (e.g., using 13C-labeled Boc groups) to confirm regiochemistry .
  • X-ray Crystallography : Provides definitive structural confirmation, though challenges in crystal formation may require co-crystallization agents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

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